N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is an organic compound characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a phenylcyclopentane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 4-(cyanomethyl)benzylamine with 1-phenylcyclopentanecarboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl-1-phenylcyclopentane-1-carboxamide.
Reduction: Formation of N-[4-(aminomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide.
Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the phenyl rings provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide: Similar structure with a piperidinyl group instead of a phenylcyclopentane.
N-[4-(cyanomethyl)phenyl]methanesulfonamide: Contains a methanesulfonamide group instead of a carboxamide group.
Uniqueness
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of a cyanomethyl group and a phenylcyclopentane carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c21-15-12-16-8-10-18(11-9-16)22-19(23)20(13-4-5-14-20)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIYMJABROKOIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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